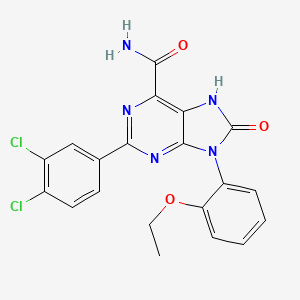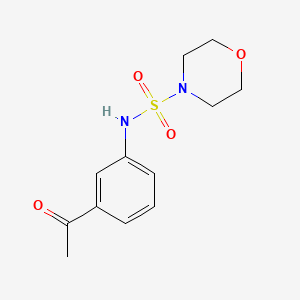
N-(3-acetylphenyl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-acetylphenyl)morpholine-4-sulfonamide” is a chemical compound that contains a sulfonamide group, which is a common feature in many pharmaceuticals . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized by reacting aniline derivatives with sulfonyl chlorides . The exact method would depend on the specific structures of the reactants and the desired sulfonamide product .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a phenyl ring (a six-membered carbon ring) with an acetyl group (CH3CO-), and a sulfonamide group (SO2NH2) attached to the nitrogen of the morpholine ring .Chemical Reactions Analysis
Sulfonamides, including “this compound”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . They can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .科学的研究の応用
Antimicrobial Properties
Modulation of Antibiotic Activity N-(3-acetylphenyl)morpholine-4-sulfonamide derivatives, specifically 4-(Phenylsulfonyl) morpholine, exhibit potential in modulating antibiotic activity against multidrug-resistant strains. One study highlighted the compound's interaction with standard and multi-resistant strains of various bacteria and fungi. Particularly, the combination of 4-(Phenylsulfonyl) morpholine with amikacin showcased a notable reduction in minimum inhibitory concentration (MIC) against P. aeruginosa, indicating its potential as a modulating agent in antibiotic therapy (Oliveira et al., 2015).
Chemosensing Capabilities
Dual Chemosensor for Metal Ions Research has explored the application of this compound derivatives as chemosensors. A compound bearing sulfonamide and morpholine functionalities was synthesized and characterized, demonstrating high sensitivity and selectivity for Cu2+ and Ag+ ions by switching solvent media. This indicates its utility as a multifunctional chemosensor, offering an innovative approach for monitoring multiple cations by altering solvent media (Hu et al., 2016).
Antifungal and Antimicrobial Properties
Synthesis and Antimicrobial Activity A study centered around the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, revealed that the synthesized compounds exhibit notable antimicrobial potency. The sulfonamide derivatives, in particular, were identified as potent antifungal agents, demonstrating the compound's relevance in the development of new antimicrobial agents (Janakiramudu et al., 2017).
Enzyme Inhibition and Potential Therapeutic Applications
Carbonic Anhydrase and Acetylcholinesterase Inhibition Compounds containing the this compound moiety have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. These studies suggest that these compounds may serve as potent inhibitors, offering therapeutic potential in conditions like Alzheimer's disease, where enzyme modulation can play a crucial role (Ozmen Ozgun et al., 2019).
作用機序
将来の方向性
The future directions for research on “N-(3-acetylphenyl)morpholine-4-sulfonamide” could include studying its potential uses in medicine, given the known antibacterial properties of sulfonamides . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .
特性
IUPAC Name |
N-(3-acetylphenyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYHPOHPJCRSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)
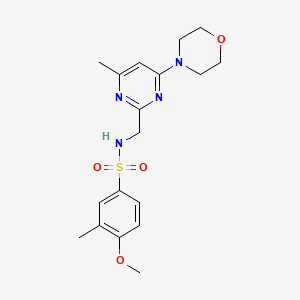
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)
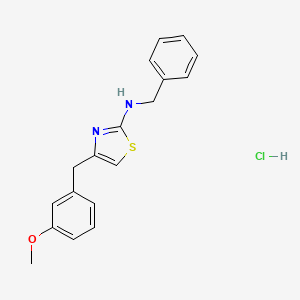
![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)
![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
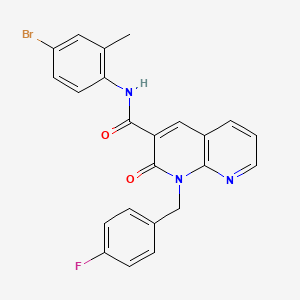
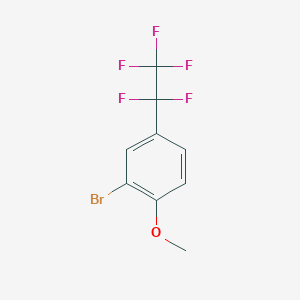
![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)
